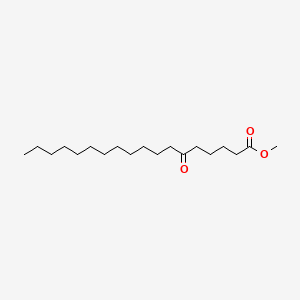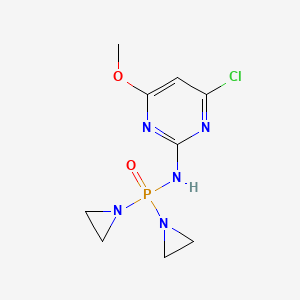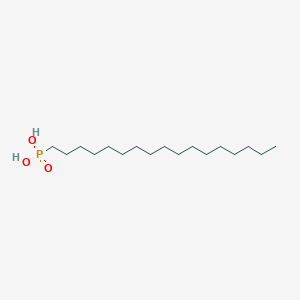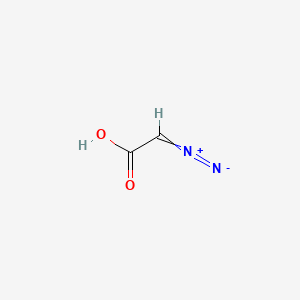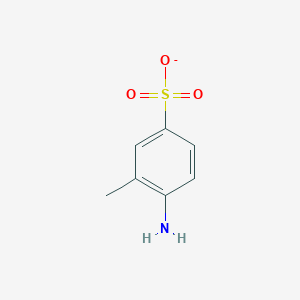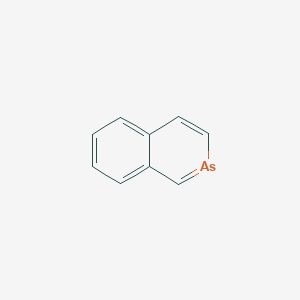
Isoarsinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isoarsinoline is an organic compound that belongs to the class of heterocycles. It is formally derived from isoquinoline by replacing the nitrogen atom with an arsenic atom . This substitution imparts unique chemical properties to this compound, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Isoarsinoline can be synthesized through several methods. One common approach involves the reaction of isoquinoline with arsenic trichloride in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to remove impurities and obtain the desired product .
Análisis De Reacciones Químicas
Types of Reactions
Isoarsinoline undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form arsenic-containing oxides.
Reduction: Reduction reactions can convert this compound to its corresponding arsenic hydrides.
Substitution: This compound can undergo substitution reactions where the arsenic atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield arsenic oxides, while reduction can produce arsenic hydrides .
Aplicaciones Científicas De Investigación
Isoarsinoline has a wide range of applications in scientific research:
Chemistry: this compound is used as a precursor in the synthesis of various arsenic-containing compounds.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an anticancer agent.
Mecanismo De Acción
The mechanism of action of isoarsinoline involves its interaction with molecular targets such as enzymes and receptors. The arsenic atom in this compound can form covalent bonds with sulfur-containing amino acids in proteins, leading to inhibition of enzyme activity. This interaction can disrupt cellular processes and pathways, contributing to its biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Isoquinoline: Isoarsinoline is structurally similar to isoquinoline, with the key difference being the substitution of nitrogen with arsenic.
Arsinoline: Another related compound where the nitrogen atom in quinoline is replaced by arsenic.
Tetrahydrothis compound: A reduced form of this compound with additional hydrogen atoms
Uniqueness
This compound’s uniqueness lies in its arsenic atom, which imparts distinct chemical and biological properties compared to its nitrogen-containing analogs.
Propiedades
Número CAS |
253-28-1 |
|---|---|
Fórmula molecular |
C9H7As |
Peso molecular |
190.07 g/mol |
Nombre IUPAC |
isoarsinoline |
InChI |
InChI=1S/C9H7As/c1-2-4-9-7-10-6-5-8(9)3-1/h1-7H |
Clave InChI |
ASKLQCSOQWQVST-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C=[As]C=CC2=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


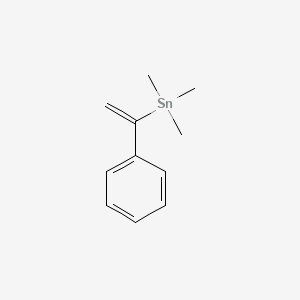
![{2-[(2,4-Difluorophenyl)imino]-4-methyl-1,3-thiazolidin-4-yl}methanol](/img/structure/B14748843.png)
![[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(2-methyl-4-oxopyran-3-yl)oxyoxan-2-yl]methyl 3,4,5-trihydroxybenzoate](/img/structure/B14748848.png)
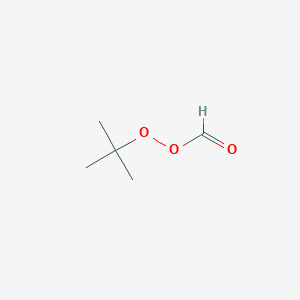
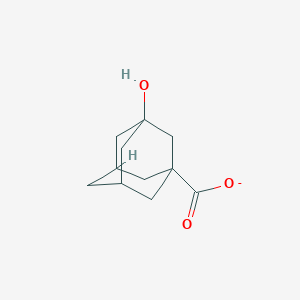
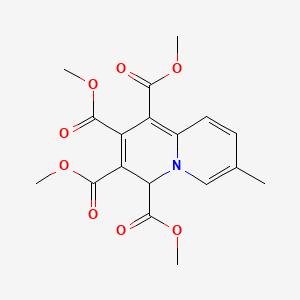

![N-(6-methoxybenzo[d]thiazol-2-yl)-4-(4-(prop-2-yn-1-yloxy)benzoyl)benzamide](/img/structure/B14748898.png)

